molecular formula C18H21N5O9S B1210809 Cefoperazone monobactam CAS No. 86702-45-6

Cefoperazone monobactam

Katalognummer: B1210809
CAS-Nummer: 86702-45-6
Molekulargewicht: 483.5 g/mol
InChI-Schlüssel: NMCHLNSQORAFHJ-QWHCGFSZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cefoperazone monobactam, also known as this compound, is a useful research compound. Its molecular formula is C18H21N5O9S and its molecular weight is 483.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Therapeutic Efficacy in Surgical Site Infections

A recent study assessed the efficacy of Cefoperazone Sodium combined with Sulbactam Sodium in managing surgical site infections (SSIs). The study involved 110 patients divided into two groups: one receiving the Cefoperazone-Sulbactam combination and the other treated with Cefuroxime. Results indicated a cure rate of 58.18% and an overall efficacy rate of 94.55% for the Cefoperazone-Sulbactam group compared to 32.73% and 70.91% for the control group, respectively. Statistical analysis confirmed a significant difference in therapeutic success between the groups (Chi-square value of 9.16, p < 0.05) .

Efficacy Against Acinetobacter baumannii

Acinetobacter baumannii is a notorious multidrug-resistant pathogen associated with nosocomial infections. A systematic review involving 16 studies focused on the efficacy of Cefoperazone-Sulbactam against Acinetobacter infections. The pooled clinical cure rate was reported at 70% , with a microbiological cure rate of 44% and an overall mortality rate of 20% among patients treated with this combination . Furthermore, a retrospective analysis indicated that higher doses of sulbactam combined with Cefoperazone improved microbiological efficacy significantly (75%) compared to conventional dosing .

Comparative Studies with Other Antibiotics

In comparative studies evaluating Cefoperazone-Sulbactam against carbapenems for treating bloodstream infections caused by ESBL-producing Enterobacteriaceae, it was found that while Cefoperazone-Sulbactam had lower success rates, it remains a viable alternative in specific contexts . The study highlighted the importance of considering non-carbapenem beta-lactams like Cefoperazone-Sulbactam in treating resistant infections.

Summary of Clinical Applications

Application AreaKey Findings
Surgical Site InfectionsCure rate: 58.18%, Overall efficacy: 94.55% vs. Cefuroxime
Acinetobacter baumannii InfectionsClinical cure rate: 70%, Microbiological cure: 44%, Mortality: 20%
Comparative EfficacyLower success rates than carbapenems but effective for specific infections

Analyse Chemischer Reaktionen

β-Lactam Ring Reactivity and Hydrolysis

The β-lactam ring is the primary site of nucleophilic attack, enabling antibacterial activity through irreversible acylation of penicillin-binding proteins (PBPs). Cefoperazone monobactam’s reactivity is modulated by:

  • Woodward Height (h-Woodward): A geometric parameter measuring nitrogen pyramidalization (Figure 1A–B). Cephems like cefoperazone exhibit h-Woodward values of 0.2–0.3 Å, balancing ring strain and electrophilicity for targeted acylation .

  • Hydrolysis Kinetics: Base hydrolysis studies reveal slower degradation compared to carbapenems (h-Woodward: 0.5–0.6 Å) but faster than monobactams (near-planar nitrogen) .

Table 1: Structural and Kinetic Parameters of β-Lactams

Classh-Woodward (Å)Hydrolysis Rate (Relative)Stability to β-Lactamases
Cephems 0.2–0.3ModerateVariable
Carbapenems0.5–0.6FastLow
Monobactams~0.0SlowHigh

Interaction with β-Lactamases

This compound demonstrates variable stability against serine- and metallo-β-lactamases:

  • Serine β-Lactamases (e.g., TEM-2, K1):

    • Forms acyl-enzyme intermediates but resists hydrolysis due to steric hindrance from its aminothiazole oxime side chain .

    • Kinetic parameters with TEM-2:

      • Km=280muMK_m=280\\mu M, Vmax=0.02mumol/min/mgV_{max}=0.02\\mu mol/min/mg .

    • Synergistic inactivation with β-lactamase inhibitors (e.g., clavulanic acid) enhances stability .

  • Metallo-β-Lactamases (e.g., IMP-1):

    • Susceptible to hydrolysis due to the zinc-dependent mechanism, limiting clinical utility against carbapenem-resistant strains .

Binding to Penicillin-Binding Proteins (PBPs)

This compound’s bactericidal activity arises from covalent binding to PBPs:

  • Primary Targets: PBPs 1a, 1b, 2, and 3 in Escherichia coli, with IC50_{50} values ranging from 0.1–2.0 µg/ml .

  • Mechanism: Serine nucleophiles in PBPs attack the β-lactam carbonyl, forming stable acyl-enzyme complexes (Figure 2A–B) .

Table 2: PBP Binding Affinities

PBP IsoformIC50_{50} (µg/ml)Role in Cell Wall Synthesis
PBP 1a0.1–0.5Peptidoglycan elongation
PBP 20.8–1.2Cell shape maintenance
PBP 31.5–2.0Septum formation

Degradation Pathways and Byproducts

  • β-Lactam Ring Opening: Catalyzed by β-lactamases or nucleophilic agents (e.g., hydroxylamine), yielding inactive penicilloic acid derivatives .

  • Side-Chain Modifications: The piperazinyl carbonyl group undergoes pH-dependent hydrolysis, generating desacetylcefoperazone .

Synergistic Reactions with Aminoglycosides

Combination therapy with aminoglycosides (e.g., gentamicin) enhances bactericidal effects by:

  • Disrupting cell membrane integrity, facilitating β-lactam uptake .

  • Reducing MIC values by 4–8 fold against Pseudomonas aeruginosa .

Structural Determinants of Reactivity

  • C7 Acylamino Group: Derived from piperacillin, this moiety enhances stability to AmpC cephalosporinases but increases susceptibility to extended-spectrum β-lactamases (ESBLs) .

  • C3’ Leaving Group: The methyltetrazolethiol (MTT) side chain contributes to disulfide bond formation in vivo, linked to coagulopathy .

Environmental Degradation

Photolysis and hydrolysis in aqueous environments produce sulfonic acid derivatives, reducing bioactivity but posing ecological risks .

Eigenschaften

CAS-Nummer

86702-45-6

Molekularformel

C18H21N5O9S

Molekulargewicht

483.5 g/mol

IUPAC-Name

(3S)-3-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidine-1-sulfonic acid

InChI

InChI=1S/C18H21N5O9S/c1-2-21-7-8-22(17(28)16(21)27)18(29)20-13(10-3-5-11(24)6-4-10)14(25)19-12-9-23(15(12)26)33(30,31)32/h3-6,12-13,24H,2,7-9H2,1H3,(H,19,25)(H,20,29)(H,30,31,32)/t12-,13+/m0/s1

InChI-Schlüssel

NMCHLNSQORAFHJ-QWHCGFSZSA-N

SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3CN(C3=O)S(=O)(=O)O

Isomerische SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3CN(C3=O)S(=O)(=O)O

Kanonische SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3CN(C3=O)S(=O)(=O)O

Key on ui other cas no.

86702-45-6

Synonyme

cefoperazon monobaktam
cefoperazone monobactam

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.